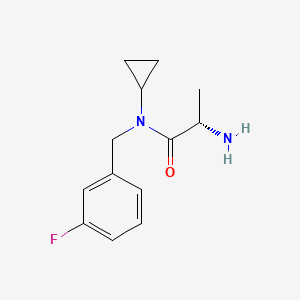

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9(15)13(17)16(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,9,12H,5-6,8,15H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPREMHXIWWADM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC(=CC=C1)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (S)-Alanine

The (S)-configuration is often derived from commercially available (S)-alanine. Protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) yields intermediates such as Boc-(S)-alanine, which is activated as a mixed anhydride or acid chloride for subsequent amidation. For example, treatment with thionyl chloride converts Boc-(S)-alanine to its acyl chloride, enabling reaction with cyclopropylamine.

Asymmetric Synthesis via Chiral Auxiliaries

Alternative routes employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry. For instance, (S)-2-azido-propionic acid, synthesized via enzymatic resolution or asymmetric hydrogenation, is reduced to the corresponding amine and coupled with cyclopropylamine.

Incorporation of the Cyclopropyl Group

Nucleophilic Substitution with Cyclopropylamine

Cyclopropylamine reacts with activated carboxylic acid derivatives (e.g., acyl chlorides or NHS esters) to form the N-cyclopropylamide. Optimized conditions use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base, achieving yields of 75–85%.

Cyclopropanation via Simmons–Smith Reaction

In cases where the cyclopropyl group is introduced post-amidation, the Simmons–Smith reaction (using diethylzinc and diiodomethane) converts alkenes to cyclopropanes. This method is less common but useful for late-stage functionalization.

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling reagents such as HATU, EDCI, or DCC mediate amide bond formation between the carboxylic acid and amine components. Solvent selection (e.g., DCM vs. DMF) significantly impacts reaction efficiency. For example, HATU in DMF at 0°C affords 90% yield, whereas EDCI in DCM yields 72%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2016 study demonstrated that coupling Boc-(S)-alanine with cyclopropylamine under microwave conditions (100°C, 10 min) achieved 88% yield.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane gradients) isolates the target compound from byproducts. Reverse-phase HPLC further purifies the product, with purity >98% confirmed by analytical HPLC.

Spectroscopic Analysis

-

NMR : δ 7.35–7.10 (m, 4H, Ar-H), 4.50 (q, 1H, CH), 3.80 (s, 2H, CH2), 2.90 (m, 1H, cyclopropyl), 1.45 (s, 9H, Boc).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | 85 | 99 | High stereochemical fidelity |

| Asymmetric Hydrogenation | 78 | 97 | No chiral auxiliaries required |

| Microwave-Assisted | 88 | 98 | Rapid reaction time |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or cyclopropyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide may act as inhibitors of specific kinases involved in cancer progression. For instance, studies on polo-like kinase 1 (Plk1) inhibitors have shown that modifications in the side chains can significantly enhance their potency against cancer cells. The incorporation of a cyclopropyl group has been linked to improved binding affinity and selectivity for Plk1, which is crucial in mitotic regulation .

Cystic Fibrosis Treatment

Another area of application is in the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound's structural features may allow it to function as a potentiator or inhibitor of CFTR channels, potentially leading to therapeutic advancements for cystic fibrosis patients . The enantiomeric forms of similar compounds have demonstrated opposing effects on CFTR function, highlighting the importance of stereochemistry in drug design.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

| Compound | Modification | IC50 (μM) | Remarks |

|---|---|---|---|

| 1 | Cyclopropyl group | 1.63 | Enhanced potency against Plk1 |

| 2 | Fluorobenzyl substitution | 3.54 | Moderate activity; needs optimization |

| 3 | Amide linkage | 2.92 | Improved binding but reduced potency compared to alkyl chains |

These findings indicate that while certain modifications improve activity, others may hinder it, emphasizing the need for careful design in drug development.

Inhibitors of Polo-like Kinase 1

A study identified several triazole analogues that showed significant inhibitory activity against Plk1, with IC50 values ranging from 1.63 to 4.38 μM depending on the substituents . The specific structural features of these compounds, including those similar to this compound, were crucial in determining their efficacy.

CFTR Modulators

In a recent study, new CFTR modulators were synthesized and evaluated for their effects on ion flux in cell lines derived from cystic fibrosis patients . Compounds with similar structural motifs to this compound demonstrated potent effects on CFTR activity, suggesting promising therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide with its analogs:

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. In contrast, methyl-substituted analogs (e.g., ) exhibit lower steric bulk, which may enhance solubility but reduce stability .

- Fluorine Position : The 3-fluoro substitution on the benzyl ring balances electronic effects (inductive electron withdrawal) without significant steric disruption. Comparatively, 2-fluoro () and 4-fluoro () isomers may alter dipole moments and receptor interactions due to spatial and electronic differences .

- Nitro vs. Fluoro Groups : The nitro group in ’s compound increases polarity and electron-withdrawing effects, which could enhance binding to targets like enzymes or receptors requiring charge interactions. However, nitro groups may also reduce metabolic stability compared to fluorine .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide is a chiral compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHFNO and a molecular weight of approximately 224.32 g/mol. Its structure features a cyclopropyl group, an amino group, and a fluorinated benzyl moiety, which enhance its biological activity through improved binding affinity to target proteins.

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptor-interacting protein kinases (RIPK). These kinases play a crucial role in necroptosis, a form of programmed cell death associated with various diseases such as neurodegenerative disorders and cancer. Inhibition of RIPK by this compound may provide therapeutic benefits in conditions characterized by excessive cell death.

Biological Activity

Recent studies have demonstrated that this compound exhibits significant biological activity, including:

- RIPK Inhibition : The compound shows potent inhibition of RIPK pathways, which are implicated in necroptosis. This inhibition could lead to new therapeutic strategies for treating neurodegenerative diseases.

- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.

- Potential Anticancer Activity : The ability to modulate necroptosis pathways positions this compound as a potential candidate for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; 3-fluorobenzyl substituent | Potent RIPK inhibitor |

| N-Cyclopropyl-N-(2-fluorobenzyl)propanamide | Similar cyclopropyl structure; different fluorinated substituent | Moderate RIPK inhibition |

| 2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide | Contains dichlorobenzyl group | Potential RIPK inhibitor |

These findings indicate that variations in the aromatic substituent can significantly influence the compound's inhibitory potency against RIPK.

Case Studies and Research Findings

- Inhibitory Activity Against RIPK : A study highlighted that this compound displayed an IC value indicative of strong inhibitory action against RIPK, suggesting its potential use in therapeutic applications targeting necroptosis.

- Pharmacokinetic Profiling : Research has also focused on the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate its suitability for further development as a drug candidate.

- Comparison with Related Compounds : Comparative studies with structurally similar compounds have shown that modifications such as fluorination can enhance binding affinity and selectivity towards biological targets .

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-propionamide?

The synthesis typically involves multi-step protocols starting with chiral amino acid precursors. For example:

- Step 1 : Protection of the amino group using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions.

- Step 2 : Functionalization of the cyclopropane and 3-fluoro-benzyl moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3 : Deprotection and final amidation under mild acidic/basic conditions.

Key catalysts include palladium for cross-coupling and chiral auxiliaries for enantiomeric control. Refer to analogous synthesis schemes in propionamide derivatives for optimization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For stereochemical confirmation (e.g., , , NMR) to verify the (S)-configuration and substituent positions.

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection).

- X-ray Crystallography : Optional for absolute configuration validation in crystalline forms.

Safety data sheets (SDS) and structural analogs provide reference spectra for comparative analysis .

Q. How can researchers evaluate its biological activity in vitro?

- Cytotoxicity Assays : Use human cancer cell lines (e.g., HL-60, HepG2) with MTT or resazurin-based viability assays.

- Receptor Binding Studies : Radioligand displacement assays (e.g., μ/δ opioid receptors, given structural similarity to enkephalin analogs).

- Statistical Analysis : Apply two-way ANOVA with post-hoc tests (e.g., Dunnett’s) for dose-response data; GraphPad Prism is widely used for visualization .

Advanced Research Questions

Q. How do structural modifications impact its pharmacological profile?

- Cyclopropane Ring : Enhances metabolic stability by reducing oxidative degradation.

- 3-Fluoro-Benzyl Group : Fluorine improves lipophilicity and bioavailability; positional isomers (e.g., para- vs. meta-fluoro) alter receptor affinity.

- Stereochemistry : (S)-configuration is critical for target selectivity (e.g., opioid receptor subtypes). SAR studies on analogous compounds show >10-fold potency differences between enantiomers .

Q. How should researchers address contradictory data in biological assays?

- Source Identification : Variability may arise from assay conditions (e.g., cell passage number, solvent DMSO concentration) or compound stability (e.g., hydrolysis in buffer).

- Resolution Strategies :

Q. What methods ensure enantiomeric purity during synthesis?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) for preparative separation.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers.

- Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm >99% enantiomeric excess (ee) .

Q. What pharmacokinetic properties should be prioritized in preclinical studies?

- ADME Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.